An In-Depth Technical Guide to 1-(1-Phenylpropyl)piperazine (CAS 944070-19-3)
An In-Depth Technical Guide to 1-(1-Phenylpropyl)piperazine (CAS 944070-19-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Phenylpiperazines
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. From established pharmaceuticals to novel research probes, the inherent structural features of this moiety offer a unique combination of physicochemical properties that are amenable to targeted modification. This guide focuses on a specific, less-documented derivative: 1-(1-Phenylpropyl)piperazine (CAS 944070-19-3). Due to the limited availability of specific experimental data for this particular molecule, this document will provide a comprehensive overview based on the established knowledge of the broader phenylpiperazine class. We will delve into its fundamental properties, propose logical synthetic pathways, discuss potential pharmacological activities based on structure-activity relationships, and outline robust analytical methodologies for its characterization. This guide is intended to be a foundational resource, empowering researchers to approach their work with 1-(1-Phenylpropyl)piperazine with a strong theoretical and practical framework.
Core Molecular Attributes
1-(1-Phenylpropyl)piperazine is a substituted piperazine characterized by the presence of a 1-phenylpropyl group attached to one of the nitrogen atoms of the piperazine ring.
| Identifier | Value | Source |
| CAS Number | 944070-19-3 | Internal Data |
| Molecular Formula | C₁₃H₂₀N₂ | Biosynth |
| Molecular Weight | 204.31 g/mol | Biosynth |
| Canonical SMILES | CCC(C1=CC=CC=C1)N2CCNCC2 | Internal Data |
| IUPAC Name | 1-(1-phenylpropyl)piperazine | Internal Data |
Synthesis and Purification Strategies
The synthesis of 1-substituted piperazines is a well-established area of organic chemistry. Based on common methodologies for analogous compounds, a primary synthetic route for 1-(1-Phenylpropyl)piperazine would likely involve the nucleophilic substitution of a suitable haloalkane with piperazine.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic approach for 1-(1-Phenylpropyl)piperazine.
Experimental Protocol: Nucleophilic Substitution
This protocol is a generalized procedure based on established methods for the synthesis of similar phenylpiperazine derivatives. Optimization of reaction conditions (solvent, temperature, and base) is crucial for achieving high yield and purity.
Materials:
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Piperazine
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1-Bromo-1-phenylpropane
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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To a solution of piperazine (2 equivalents) in acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add a solution of 1-bromo-1-phenylpropane (1 equivalent) in acetonitrile dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(1-Phenylpropyl)piperazine.
Causality Behind Experimental Choices:
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Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired N,N'-disubstituted byproduct.
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Potassium Carbonate: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
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Acetonitrile: A suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
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Aqueous Workup: The washing steps are essential to remove unreacted starting materials, inorganic salts, and other water-soluble impurities.
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Column Chromatography: This is a standard and effective method for the purification of organic compounds based on their polarity.
Potential Pharmacological Profile: An Extrapolation from the Phenylpiperazine Class
While specific pharmacological data for 1-(1-Phenylpropyl)piperazine is not available, the broader class of phenylpiperazine derivatives is known to interact with various biological targets, particularly within the central nervous system.[1] The structural features of 1-(1-Phenylpropyl)piperazine suggest several potential areas of pharmacological interest.
Central Nervous System Activity
Many phenylpiperazine derivatives exhibit activity at serotonin (5-HT) and dopamine (DA) receptors.[1] Depending on the nature and position of substituents on the phenyl ring and the piperazine moiety, these compounds can act as agonists, antagonists, or modulators of these receptors. The presence of the 1-phenylpropyl group in the target molecule may confer a specific affinity and efficacy profile.
Other Potential Biological Activities
Beyond the CNS, piperazine derivatives have been investigated for a range of other therapeutic applications, including:
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Anthelmintic: The parent piperazine is a known anthelmintic agent.[2]
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Anti-inflammatory: Certain derivatives have shown anti-inflammatory properties.[2]
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Antimicrobial and Antifungal: The piperazine scaffold has been incorporated into various antimicrobial and antifungal agents.[3]
It is imperative that any potential biological activity of 1-(1-Phenylpropyl)piperazine be determined through rigorous in vitro and in vivo experimental studies.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(1-Phenylpropyl)piperazine. The following techniques are recommended.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the phenyl, propyl, and piperazine protons.
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¹³C NMR: Will show the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
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Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as C-H bonds (aromatic and aliphatic) and C-N bonds.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point for method development.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis, particularly for assessing the presence of volatile impurities.
Workflow for Analytical Characterization
Caption: A logical workflow for the comprehensive analytical characterization of 1-(1-Phenylpropyl)piperazine.
Safety and Handling
Specific safety and toxicity data for 1-(1-Phenylpropyl)piperazine are not available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.
General Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
For related phenylpiperazine compounds, hazards such as acute toxicity (oral and dermal) and skin corrosion have been reported.[4] It is reasonable to assume that 1-(1-Phenylpropyl)piperazine may present similar hazards.
Conclusion and Future Directions
1-(1-Phenylpropyl)piperazine represents an intriguing yet underexplored member of the vast phenylpiperazine family. This guide has provided a foundational framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The true potential of this molecule, however, lies in its future experimental investigation.
We encourage researchers to:
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Elucidate its Physicochemical Properties: Detailed experimental determination of its melting point, boiling point, solubility, and pKa will be invaluable to the scientific community.
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Explore its Pharmacological Profile: Systematic screening against a panel of biological targets, particularly CNS receptors, will unveil its potential therapeutic applications.
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Develop and Validate Analytical Methods: Robust and validated analytical methods are crucial for its reliable quantification in various matrices.
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Investigate its Metabolic Fate and Toxicological Profile: Understanding its ADME-Tox properties is a prerequisite for any further development.
By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full potential of 1-(1-Phenylpropyl)piperazine and contribute to the ever-evolving landscape of medicinal chemistry.
References
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PubChem. 1-(3-Phenylpropyl)piperazine. [Link]
- Wallach, J., De Paoli, G., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 716-729.
- Maj, J., Lewandowska, A., & Rawłów, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish journal of pharmacology and pharmacy, 32(4), 495–504.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. [Link]
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PubMed. Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]
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ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
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PubChem. 1-Phenylpiperazine. [Link]
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NIST WebBook. Piperazine, 1-phenyl-. [Link]
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SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
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PubMed. Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]
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Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
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Drug Testing and Analysis. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
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ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
